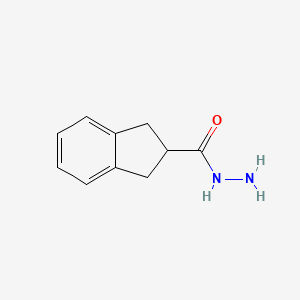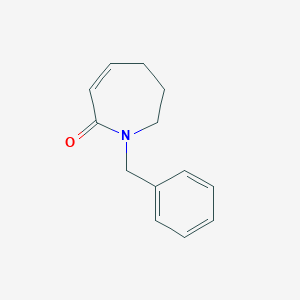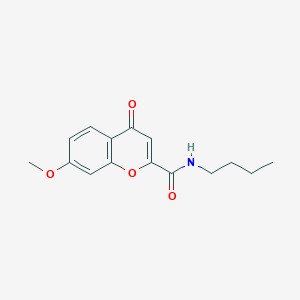
4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid is an organic compound with a complex structure that includes a methoxyphenoxy group attached to a dimethylbutanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid typically involves the reaction of 4-methoxyphenol with 3,3-dimethylbutanoic acid under specific conditions. One common method includes the use of a palladium-catalyzed direct arylation reaction, which is highly effective for creating the desired aryl ether bond . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenoxy-3,3-dimethylbutanoic acid, while reduction of the carboxylic acid group may produce 4-(4-methoxyphenoxy)-3,3-dimethylbutanol.
Applications De Recherche Scientifique
4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor in radical polymerization processes by reacting with peroxy radicals to form more stable radicals, thereby preventing the formation of long polymer chains . This mechanism is crucial in ensuring the stability and safety of certain industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenoxy group but lacks the dimethylbutanoic acid backbone.
4-Methoxyphenylboronic acid: Contains a similar methoxyphenoxy group but with a boronic acid moiety instead of a carboxylic acid.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a methoxyphenoxy group but with a different structural framework.
Uniqueness
4-(4-Methoxyphenoxy)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C13H18O4 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-(4-methoxyphenoxy)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C13H18O4/c1-13(2,8-12(14)15)9-17-11-6-4-10(16-3)5-7-11/h4-7H,8-9H2,1-3H3,(H,14,15) |
Clé InChI |
RBJOFGZZTKKCMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)O)COC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine](/img/structure/B13879690.png)
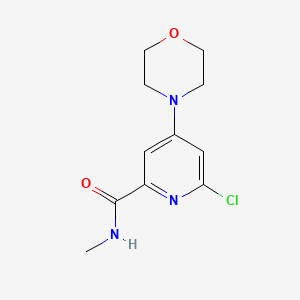
![6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13879694.png)
![1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone](/img/structure/B13879711.png)
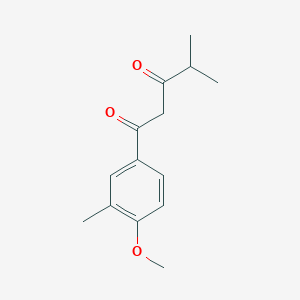

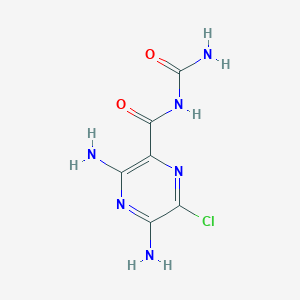


![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
